molecular formula C17H23N5O B7075938 N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide

N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7075938
M. Wt: 313.4 g/mol
InChI Key: LBXILEPLMOJOHQ-UHFFFAOYSA-N
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Description

N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13(2)22-15(8-9-19-22)17(23)20-16-7-6-14(12-18-16)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXILEPLMOJOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic synthesis

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyridine compound.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the piperidine-pyridine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-piperidin-1-ylpyridin-2-yl)-2-methylpyrazole-3-carboxamide
  • N-(5-piperidin-1-ylpyridin-2-yl)-2-ethylpyrazole-3-carboxamide
  • N-(5-piperidin-1-ylpyridin-2-yl)-2-butylpyrazole-3-carboxamide

Uniqueness

N-(5-piperidin-1-ylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide stands out due to its specific structural features, such as the presence of the isopropyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.

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